molecular formula C6H7N3O3 B164154 3-Amino-6-methoxypyrazine-2-carboxylic acid CAS No. 16312-52-0

3-Amino-6-methoxypyrazine-2-carboxylic acid

Cat. No. B164154
CAS RN: 16312-52-0
M. Wt: 169.14 g/mol
InChI Key: PFNOLVBWVBBRMV-UHFFFAOYSA-N
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Description

3-Amino-6-methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 . The compound appears as a light-green to brown solid .


Synthesis Analysis

The synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid involves several stages. In one method, 6-bromo-3-(3-chlorophenyl)pteridine-2,4-dione is mixed with a 30% solution of sodium methoxide in anhydrous methanol. The mixture is heated at 130°C for 20 hours. The solvent is then removed, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 20 hours until the reaction is complete .


Molecular Structure Analysis

The InChI code for 3-Amino-6-methoxypyrazine-2-carboxylic acid is 1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Methyl 3-amino-2-pyrazinecarboxylate, a related compound, has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines. It reacts with isocyanates and aroyl chlorides for conversion to pteridinediones .


Physical And Chemical Properties Analysis

3-Amino-6-methoxypyrazine-2-carboxylic acid is a light-green to brown solid . Its molecular weight is 169.14 , and its linear formula is C6H7N3O3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-Amino-6-methoxypyrazine-2-carboxylic acid, as a pyrazine derivative, is involved in the synthesis of new compounds with potential antimicrobial activities. Patel et al. (2011) demonstrated the synthesis of pyridine derivatives using substituted benzothiazoles and chloropyridine-carboxylic acid, leading to compounds with variable antimicrobial activities against bacteria and fungi. This research indicates the potential for pyrazine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Biosynthesis and Enantiodifferentiation

Legrum et al. (2014) explored the biosynthesis of alkyl-methoxypyrazines, like 3-sec-butyl-2-methoxypyrazine, from natural amino acids in various species, using advanced gas chromatographic techniques. This research contributes to understanding the natural biosynthesis routes of methoxypyrazines, providing insights into the formation of these compounds in nature (Legrum, Slabizki, & Schmarr, 2014).

Corrosion Inhibition

Kaya et al. (2016) discussed the corrosion inhibition effects of amino acids, highlighting the functional groups –NH2 (amine) and –COOH (carboxylic acid) in their structures. While not directly mentioning 3-Amino-6-methoxypyrazine-2-carboxylic acid, this study provides a foundation for understanding how similar compounds might act as corrosion inhibitors due to their functional groups (Kaya, Tüzün, Kaya, & Obot, 2016).

Antimycobacterial Drug Development

Doležal et al. (2013) synthesized a series of esters of the 3-aminopyrazine-2-carboxylic acid as potential antimycobacterial drugs. These compounds were evaluated for their in vitro antimycobacterial activity, demonstrating the potential of pyrazine derivatives in developing new treatments for tuberculosis (Doležal, Vobicková, Servusová, & Paterová, 2013).

Photoreactivity and Molecular Structure Studies

Pagacz-Kostrzewa et al. (2021) investigated the UV-induced photochemistry and molecular structure of 3-aminopyrazine-2-carboxylic acid in argon matrices, identifying new isomers and discussing the photoreactivity of this compound. Such studies are crucial for understanding the stability and reactivity of pyrazine derivatives under different conditions (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Safety And Hazards

The safety data sheet for 3-Amino-6-methoxypyrazine-2-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-amino-6-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNOLVBWVBBRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methoxypyrazine-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 200 mg (1.092 mmol) 3-amino-5-methoxy-pyrazine-2-carboxylic acid methyl ester in 4 ml THF was added 1.20 ml (1.20 mmol) i N sodium hydroxide and the mixture was stirred at room temperature for 29 h. To the mixture were added 1.09 ml (1.09 mmol) 1N HCl after stirring for 5 min toluene was added and the solvents were evaporated to provide the title compound together with sodium chloride as colorless solid. The mixture was used for coupling reactions without further purification.
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200 mg
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4 mL
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1.09 mL
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